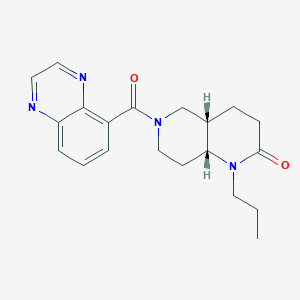![molecular formula C14H15N3O B5461908 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B5461908.png)
3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one, also known as DIP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DIP is a small molecule that belongs to the class of imidazole-based compounds and has a molecular weight of 308.4 g/mol.
科学的研究の応用
3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks and covalent organic frameworks.
作用機序
The mechanism of action of 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various cellular processes. For example, 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has also been shown to inhibit the replication of certain viruses, such as the human immunodeficiency virus (HIV), by targeting viral enzymes.
Biochemical and Physiological Effects:
3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one can induce cell death in cancer cells and inhibit the production of pro-inflammatory cytokines in immune cells. 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one has also been shown to exhibit antioxidant activity and protect cells from oxidative stress. In vivo studies have shown that 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one can reduce tumor growth in animal models and improve cognitive function in aged mice.
実験室実験の利点と制限
One advantage of using 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one in lab experiments is its relatively simple synthesis method and high purity. 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one is also stable under normal laboratory conditions and can be easily stored. However, one limitation of using 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, appropriate safety measures should be taken when handling 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one in the laboratory.
将来の方向性
For the research on 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one include further investigating its potential applications and identifying its specific targets and mechanisms of action.
合成法
3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one can be synthesized using various methods, including the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with dimethylaminoacetone in the presence of a base catalyst. This reaction yields 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one as a yellow solid with a purity of over 95%. The synthesis of 3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]-2-propen-1-one can be optimized by adjusting the reaction conditions, such as the temperature, reaction time, and the amount of reagents used.
特性
IUPAC Name |
(Z)-3-(dimethylamino)-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-16(2)9-7-14(18)12-3-5-13(6-4-12)17-10-8-15-11-17/h3-11H,1-2H3/b9-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWWXRGTJRQUCF-CLFYSBASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\C(=O)C1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5461829.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5461839.png)

![4-benzoyl-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461859.png)
![3-{2-[cyclopropyl(3-methylbutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5461867.png)
![6-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5461882.png)
![N-(1-cyclohex-1-en-1-ylethyl)-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5461891.png)
![4-{[4-hydroxy-2-(4-isopropylphenyl)-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5461900.png)
![2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}benzamide](/img/structure/B5461914.png)
![N-[1-(1H-imidazol-1-ylmethyl)propyl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B5461919.png)
![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-methyl-1-oxopropan-2-ol](/img/structure/B5461922.png)
![2-(cinnamoylamino)-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5461930.png)
![2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone](/img/structure/B5461935.png)
